Home > Products > Screening Compounds P97680 > 3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide
3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide -

3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide

Catalog Number: EVT-5817412
CAS Number:
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(4-Nitrophenoxy)-1,2-benzisothiazole 1,1-dioxide

Compound Description: This compound serves as a central subject in a study investigating electronic effects on C-O-C ether bonds within 3-aryloxy benzisothiazole 1,1-dioxide derivatives []. It was observed to readily undergo ethanolysis, converting to 3-ethoxy-1,2-benzisothiazole 1,1-dioxide []. This reactivity highlights the influence of electronic effects on the stability and reactivity of the ether bond within this specific chemical context.

3-(4-Methoxyphenoxy)-1,2-benzisothiazole 1,1-dioxide

Compound Description: This compound is a close analog of 3-(4-nitrophenoxy)-1,2-benzisothiazole 1,1-dioxide, differing only in the substituent on the phenoxy ring []. Unlike the nitro derivative, this methoxy-substituted compound displayed resistance to hydrolysis under similar conditions []. This contrast underscores the substantial impact of electronic effects exerted by substituents on the reactivity of the ether linkage in these benzisothiazole derivatives.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is identified as a selective and silent antagonist of the 5-HT1A receptor []. Research highlights its potential in treating anxiety and mood disorders []. This compound demonstrates dose-dependent receptor occupancy and a favorable pharmacological profile in human studies [].

3-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]hexahydro-4,7-etheno-1H-cyclobut[f]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Compound 37)

Compound Description: Compound 37 demonstrates significant affinity for the 5-HT1A receptor, comparable to established drugs like buspirone and ipsapirone []. Its behavioral profile suggests potential as an anxiolytic agent [].

4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) Cyclic Amides

Compound Description: This series of compounds was investigated for potential antipsychotic activity, specifically targeting dopamine D2 and serotonin 5-HT2 receptors []. Structural modifications focused on the cyclic amide portion of the molecule revealed key insights into structure-activity relationships [].

3(2H)-Oxo-N-(substituted phenyl)-4,5,6,7-tetrahydro-1,2-benzisothiazoles & Derivatives (Compounds 2-4)

Compound Description: This series, encompassing compounds 2-4, including 3(2H)-oxo-N-(substituted phenyl)-4,5,6,7-tetrahydro-1,2-benzisothiazoles, their corresponding 1-oxides (3), and 1,1-dioxides (4), was synthesized and evaluated for phytotoxic activity []. Notably, the 1,1-dioxide derivatives (4) demonstrated potent herbicidal properties, particularly in inhibiting protoporphyrinogen-IX oxidase [].

N-Aryl-N-tert-butoxycarbonyl-o-toluenesulfonamides

Compound Description: These compounds were used as precursors in a synthetic route toward 2,3-dihydro-1,2-benzisothiazole 1,1-dioxides, involving a cyclization reaction that also featured a rearrangement of the tert-butoxycarbonyl group [].

Properties

Product Name

3-(4-butyryl-1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide

IUPAC Name

1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butan-1-one

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C15H19N3O3S/c1-2-5-14(19)17-8-10-18(11-9-17)15-12-6-3-4-7-13(12)22(20,21)16-15/h3-4,6-7H,2,5,8-11H2,1H3

InChI Key

IWRJYDPMJVYVHZ-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.